
Azilsartan medoxomil
概要
説明
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) approved for the treatment of hypertension in adults. As a prodrug, it is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption . Azilsartan selectively and competitively inhibits the angiotensin II type 1 (AT1) receptor, demonstrating a unique pharmacological profile characterized by slow dissociation kinetics and high receptor specificity, which contribute to sustained blood pressure (BP) control . Clinical trials have established its efficacy in reducing both systolic and diastolic BP, with a recommended starting dose of 80 mg once daily .
This compound exhibits an absolute bioavailability of ~60%, peak plasma concentrations within 1.5–3 hours, and extensive plasma protein binding (99%) .
準備方法
Synthetic Routes and Reaction Conditions: Azilsartan medoxomil is synthesized through a multi-step process involving the reaction of various intermediatesThe final step involves the esterification of the carboxylic acid group with medoxomil to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .
化学反応の分析
反応の種類: アジルサルタンメドキソミルは、消化管で加水分解されてアジルサルタンを形成します。この加水分解反応は、エステラーゼによって触媒されます。 この化合物は通常の条件下では比較的安定していますが、極端なpH条件下では分解する可能性があります .
一般的な試薬と条件:
加水分解: 消化管のエステラーゼによって触媒されます。
形成される主要な生成物: アジルサルタンメドキソミルの加水分解から形成される主要な生成物はアジルサルタンであり、これは薬物の活性型です .
4. 科学研究への応用
アジルサルタンメドキソミルは、その降圧作用について広く研究されています。これは、血圧を下げ、心血管イベントのリスクを軽減する有効性を評価するための臨床研究で使用されています。 さらに、心不全や心筋梗塞の患者における潜在的な適応外使用も検討されています .
製薬研究では、アジルサルタンメドキソミルは、アンジオテンシンII受容体拮抗薬の薬物動態と薬力学を研究するためのモデル化合物として使用されています。 これは、そのバイオアベイラビリティと治療効果を高めるための新規薬物送達システムの開発にも使用されます .
科学的研究の応用
Pharmacological Mechanism
Azilsartan medoxomil is a prodrug that is converted to its active form, azilsartan, upon oral administration. This active metabolite selectively binds to the angiotensin type 1 (AT1) receptor, inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. The drug exhibits a high affinity for AT1 receptors—over 10,000 times greater than for AT2 receptors—resulting in effective blood pressure reduction and prolonged action compared to other ARBs .
Clinical Applications
1. Management of Hypertension
- This compound is indicated for treating essential hypertension in adults. Clinical trials have demonstrated its efficacy in lowering blood pressure significantly more than comparator drugs like olmesartan and valsartan at maximum dosages .
- Dosage : Effective therapeutic dosages range from 40 to 80 mg/day, with once-daily administration showing sustained effects over 24 hours .
2. Metabolic Syndrome
- Recent studies suggest that azilsartan may have insulin-sensitizing effects, making it a candidate for treating metabolic syndrome. Research on obese rat models indicates that it can improve insulin sensitivity independently of weight changes .
3. Cardiovascular Protection
- Azilsartan has shown potential vasculoprotective effects in animal models, particularly in preventing cerebrovascular remodeling and myogenic dysfunction associated with diabetes. These findings suggest that azilsartan may provide therapeutic benefits beyond blood pressure control .
Case Studies and Clinical Trials
1. Efficacy in Hypertensive Patients with Type 2 Diabetes
- A phase 4 study evaluated azilsartan's efficacy in patients with essential hypertension and type 2 diabetes mellitus (T2DM). The study involved a multicenter, open-label design where patients received this compound at doses of 40 mg daily, with uptitration to 80 mg if necessary. Results indicated significant reductions in blood pressure and improved management of hypertension among participants .
2. Comparative Studies
- In comparative trials against other ARBs, azilsartan demonstrated superior antihypertensive efficacy. For instance, trials showed that at the maximum approved dosage of 80 mg once daily, azilsartan significantly outperformed olmesartan and valsartan in reducing both systolic and diastolic blood pressure .
Summary of Key Findings
Application Area | Findings |
---|---|
Hypertension Management | Effective in lowering BP; superior efficacy compared to other ARBs |
Metabolic Syndrome | Potential insulin-sensitizing effects; may help in metabolic control |
Cardiovascular Protection | Offers preventive effects against cerebrovascular complications in diabetic models |
Clinical Trials | Positive outcomes in hypertensive patients with T2DM; sustained BP reduction observed |
作用機序
アジルサルタンメドキソミルは、AT1受容体におけるアンジオテンシンIIの作用を阻害することによって効果を発揮します。アンジオテンシンIIは強力な血管収縮剤であり、血管を狭め、アルドステロンの分泌を促進することによって血圧を上げます。 アジルサルタンメドキソミルは、アンジオテンシンIIのAT1受容体への結合を阻害することにより、血管拡張を引き起こし、アルドステロンの分泌を減らし、最終的に血圧を下げます .
類似の化合物:
- バルサルタン
- オルメサルタン
- ロサルタン
- イルベサルタン
比較: アジルサルタンメドキソミルは、その高い結合親和性とAT1受容体に対する長時間の効果により、アンジオテンシンII受容体拮抗薬の中でユニークです。臨床試験では、アジルサルタンメドキソミルは、バルサルタンやオルメサルタンと比較して、血圧を下げる効果が高いことが示されています。 さらに、副作用が少ないという好ましい安全性プロファイルを持っています .
結論
アジルサルタンメドキソミルは、独特の作用機序と高い有効性を備えた強力な降圧剤です。その合成には複雑な化学反応が含まれ、臨床研究と製薬研究に大きな応用があります。他のアンジオテンシンII受容体拮抗薬と比較して、アジルサルタンメドキソミルは、優れた血圧降下効果と安全性プロファイルで際立っています。
類似化合物との比較
Efficacy
Azilsartan Medoxomil vs. Olmesartan Medoxomil
- In a multicenter randomized trial, this compound 80 mg reduced 24-hour systolic BP (SBP) by 14.3 mmHg, significantly greater than olmesartan 40 mg (11.7 mmHg; p = 0.009) .
- Ambulatory BP monitoring revealed superior nighttime SBP reduction with azilsartan (-14.5 mmHg vs. -10.8 mmHg for olmesartan) .
This compound vs. Valsartan
- Azilsartan 80 mg achieved a mean 24-hour SBP reduction of 14.9 mmHg , compared to 10.7 mmHg with valsartan 320 mg (p < 0.001) .
- Clinic SBP reductions were also greater with azilsartan (-32.5 mmHg vs. -25.5 mmHg for valsartan) .
This compound vs. Candesartan Cilexetil
- In Japanese patients with essential hypertension, azilsartan 20–40 mg/day provided a 24-hour SBP reduction of 15.2 mmHg , surpassing candesartan 8–12 mg/day (12.1 mmHg; p < 0.05) .
Table 1: Comparative Efficacy of this compound vs. Other ARBs
Pharmacokinetics
- Bioavailability : Azilsartan’s bioavailability (60%) is higher than candesartan (15%) and similar to valsartan (25%) .
- Half-Life : Azilsartan has a terminal half-life of ~11 hours, enabling once-daily dosing, comparable to olmesartan (~13 hours) but longer than losartan (6–9 hours) .
Combination Therapies
生物活性
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) that is primarily utilized in the treatment of hypertension. This compound's biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which have been extensively studied. Below is a detailed examination of the biological activity of this compound, supported by data tables and research findings.
This compound functions as a prodrug that is hydrolyzed to its active form, azilsartan, in the gastrointestinal tract. Once activated, azilsartan selectively binds to the angiotensin II type 1 receptor (AT1), inhibiting the effects of angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased vascular resistance and lower blood pressure by blocking the pressor effects of angiotensin II and reducing aldosterone secretion .
Key Pharmacodynamic Effects:
- Inhibition of Angiotensin II : At a dose of 32 mg, azilsartan can inhibit approximately 90% of the maximal pressor effect induced by angiotensin II at peak plasma concentrations .
- Renin-Angiotensin System Modulation : The drug increases plasma renin activity while decreasing plasma aldosterone levels, demonstrating its effectiveness in modulating the renin-angiotensin system .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals crucial information about its absorption, distribution, metabolism, and excretion:
Clinical Efficacy
Numerous clinical trials have established the efficacy of this compound in lowering blood pressure compared to other antihypertensive agents. Here are some significant findings from recent studies:
- In a study involving 884 patients, this compound at doses of 40 mg and 80 mg resulted in significant reductions in sitting clinic systolic blood pressure (SBP) compared to ramipril (p<0.001) with reductions of -20.6 ± 0.9 mmHg and -21.2 ± 0.9 mmHg respectively .
- A randomized controlled trial demonstrated that patients receiving this compound had a higher response rate (58%) compared to those on placebo (22%) and other ARBs like valsartan and olmesartan (49% each) .
Comparative Efficacy Table
Drug | Dose (mg) | SBP Reduction (mmHg) | Response Rate (%) |
---|---|---|---|
This compound | 40 | -20.6 ± 0.9 | 54.0 |
This compound | 80 | -21.2 ± 0.9 | 53.6 |
Ramipril | 10 | -12.2 ± 0.9 | 33.8 |
Placebo | N/A | N/A | 22 |
Case Studies
- Elderly Hypertensive Patients : A study involving elderly patients showed that this compound effectively reduced SBP without significant adverse effects, highlighting its tolerability in older populations .
- Diverse Populations : Research indicated that while azilsartan was effective across various demographics, black patients exhibited a lesser response compared to white patients (p-value for interaction=0.06) .
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and characterizing synthetic impurities in Azilsartan medoxomil?
- Methodology : Use a combination of 1H NMR, 13C NMR, MS, and IR spectroscopy to elucidate structural features of impurities (e.g., Compound 11 and 12 from synthesis intermediates). Confirm retention times via HPLC co-injection with the parent compound to distinguish impurities . Validate methods per ICH Q2B guidelines, ensuring specificity and accuracy for pharmaceutical quality control .
Q. How does this compound's pharmacokinetic profile compare to other angiotensin II receptor blockers (ARBs)?
- Methodology : Conduct bioavailability studies in animal models (e.g., rats, dogs) using plasma concentration-time profiling. This compound, a prodrug, hydrolyzes to azilsartan with ~60% bioavailability and a 12-hour half-life, enabling once-daily dosing. Compare with olmesartan via ambulatory blood pressure monitoring (ABPM) in clinical trials to demonstrate superior 24-hour efficacy .
Q. What experimental models validate the antihypertensive efficacy of this compound?
- Methodology : Use spontaneously hypertensive rats (SHRs) and renal hypertensive dogs to assess dose-dependent BP reduction. Measure systolic/diastolic BP via telemetry or tail-cuff methods. Clinical trials in humans should employ randomized, double-blind designs comparing this compound (40–80 mg/day) against placebo or active comparators (e.g., olmesartan) with ABPM as the primary endpoint .
Q. How are stability-indicating methods developed for this compound in combination therapies?
- Methodology : Employ RP-HPLC with UV detection (e.g., C18 column, acetonitrile-phosphate buffer mobile phase) to simultaneously quantify this compound and co-administered drugs like chlorthalidone or cilnidipine. Validate per ICH Q3A guidelines, testing specificity under stress conditions (heat, light, pH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between this compound and other ARBs?
- Methodology : Conduct meta-analyses of phase III trials (e.g., Bakris et al., 2011) to quantify BP-lowering differences. Use covariate-adjusted models to account for variables like baseline BP, comorbidities, and renal function. Design head-to-head trials with non-inferiority/superiority endpoints , ensuring adequate power (>80%) and stratification by dose (e.g., Azilsartan 80 mg vs. olmesartan 40 mg) .
Q. What experimental designs optimize this compound formulations for enhanced bioavailability?
- Methodology : Apply Central Composite Design (CCD) to nanoemulsion formulations. Optimize variables: oil phase (ethyl oleate), surfactant (Tween 80), and ultrasonication time. Evaluate outcomes (droplet size, drug release) using dynamic light scattering, TEM, and in vitro permeation studies (e.g., rat intestinal segments). A 2.1-fold increase in permeability was achieved vs. drug suspension .
Q. How should preclinical toxicity studies assess renal risks of this compound in renally impaired models?
- Methodology : In 13-week rat studies , monitor serum creatinine, BUN, and histopathology (e.g., renal tubular dilation). Note that Azilsartan increases chlorthalidone exposure in combination therapy, exacerbating azotemia. Use hemodialysis models to confirm non-removability of azilsartan .
Q. What strategies validate the genotoxic potential of this compound's synthetic impurities?
- Methodology : Perform Ames test, micronucleus assay, and chromosomal aberration tests on impurities (e.g., amidoxime derivatives). Reference ICH M7 guidelines to classify impurities as mutagenic/non-mutagenic. Establish permissible limits based on daily dose and exposure duration .
Q. How do researchers design trials to evaluate this compound in obese hypertensive populations?
- Methodology : Conduct multicenter, observational studies (e.g., CONSTANT trial) with endpoints like BP reduction, adverse events (hypotension, dizziness), and compliance. Use mixed-effects models to adjust for BMI, renal function, and comorbidities. Real-world data showed 86.4% achieving target BP in obese patients .
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSABGVXDWMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235482 | |
Record name | Azilsartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
863031-21-4 | |
Record name | Azilsartan medoxomil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azilsartan medoxomil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azilsartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZILSARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。